molecular formula C12H12ClNO2S2 B6540071 5-chloro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060282-80-5

5-chloro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6540071
CAS No.: 1060282-80-5
M. Wt: 301.8 g/mol
InChI Key: UTHCLWPAVYZOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the chlorination of 2-methylbenzene to introduce the chlorine atom at the 5-position. Subsequent steps include the introduction of the methyl group and the sulfonamide group. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction parameters. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a potential therapeutic agent. Its structural similarity to other biologically active compounds allows it to interact with various biological targets.

Medicine: In medicine, sulfonamide derivatives are known for their antibacterial properties. This compound may be explored for its potential use in developing new antibiotics or as a lead compound in drug discovery.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-chloro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chloro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

  • 3-Chloro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

  • 5-Chloro-2-ethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Uniqueness: 5-Chloro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide stands out due to its specific substitution pattern and the presence of the thiophen-3-ylmethyl group. This unique structure contributes to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-chloro-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S2/c1-9-2-3-11(13)6-12(9)18(15,16)14-7-10-4-5-17-8-10/h2-6,8,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHCLWPAVYZOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.